2-{[4-(Dipropylsulfamoyl)phenyl]carbamoyl}phenyl acetate
Overview
Description
2-{[4-(Dipropylsulfamoyl)phenyl]carbamoyl}phenyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a phenyl acetate group linked to a phenyl carbamoyl moiety, which is further substituted with a dipropylsulfamoyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Dipropylsulfamoyl)phenyl]carbamoyl}phenyl acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dipropylsulfamoyl)aniline with phenyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with phenyl acetate under suitable conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Dipropylsulfamoyl)phenyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl acetate moiety, where the acetate group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles (amines, alcohols); reactions often conducted in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Carbamates, esters.
Scientific Research Applications
2-{[4-(Dipropylsulfamoyl)phenyl]carbamoyl}phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonamide group.
Medicine: Explored for its antimicrobial and anticancer properties, as the compound can interact with biological targets and pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-{[4-(Dipropylsulfamoyl)phenyl]carbamoyl}phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the phenyl acetate moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-{[4-(Dipropylsulfamoyl)phenyl]carbamoyl}phenyl acetate: Similar structure but with different substitution patterns.
2-{[4-(Dimethylsulfamoyl)phenyl]carbamoyl}phenyl acetate: Contains a dimethylsulfamoyl group instead of dipropylsulfamoyl.
2-{[4-(Dipropylsulfamoyl)phenyl]carbamoyl}benzyl acetate: Benzyl acetate moiety instead of phenyl acetate.
Uniqueness
2-{[4-(Dipropylsulfamoyl)phenyl]carbamoyl}phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonamide and phenyl acetate groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-[[4-(dipropylsulfamoyl)phenyl]carbamoyl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-4-14-23(15-5-2)29(26,27)18-12-10-17(11-13-18)22-21(25)19-8-6-7-9-20(19)28-16(3)24/h6-13H,4-5,14-15H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDBYYHLFGEQOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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